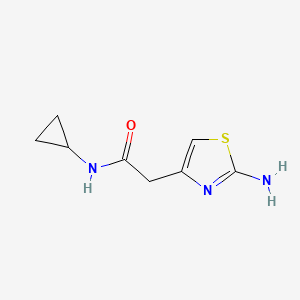
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
Overview
Description
The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the cyclopropyl group and the acetamide moiety suggests that this compound could have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group at the 2-position of the thiazole, a cyclopropyl group, and an acetamide moiety .Chemical Reactions Analysis
2-Aminothiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the amine group can allow for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could allow for hydrogen bonding, potentially affecting its solubility and reactivity .Scientific Research Applications
Antitumor Activities and Synthesis of Heterocyclic Compounds
Novel Synthesis and Antitumor Evaluation : A study explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing potential antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines. The synthetic procedures emphasized the diversity of produced systems and their significance for further biological investigations (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Synthesis with Docking Studies of Novel Heterocycles as Antimicrobial Agents : Utilizing 2-cyano-N-arylacetamide, various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole were synthesized. Molecular docking studies indicated the antimicrobial potential of these compounds (E. Ewies, Hayam A. Abdelsalaam, 2020).
Pharmacological Evaluation and Binding Studies
Investigation of Bioactive Conformation of Histamine H3 Receptor Antagonists : Through the cyclopropylic strain-based conformational restriction strategy, the study aimed to understand the bioactive conformation of histamine H3 receptor antagonists, revealing insights into the bioactive conformations through pharmacological evaluation and docking simulation (Mizuki Watanabe et al., 2010).
Cyclopropane-based Conformational Restriction of Histamine : This research developed cyclopropane-based conformationally restricted analogues of histamine as H3 receptor agonists, identifying a potent agonist with significant binding affinity. The study demonstrated the effectiveness of cis-cyclopropane structure in improving specific binding to the histamine H3 receptor (Yuji Kazuta et al., 2003).
Future Directions
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVIMXIGKVSDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



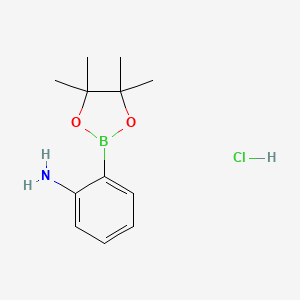

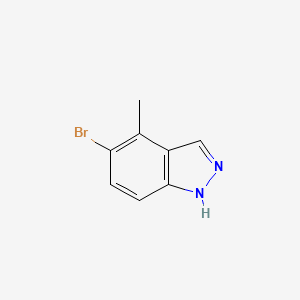
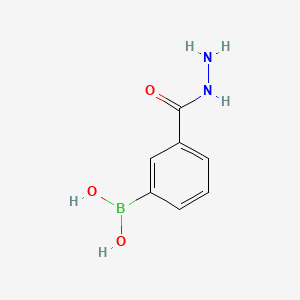


![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
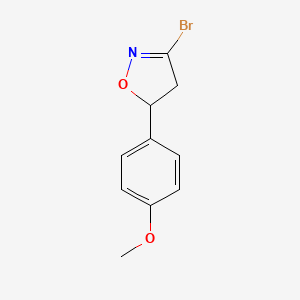
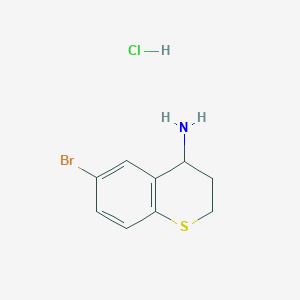
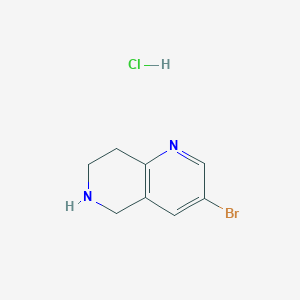
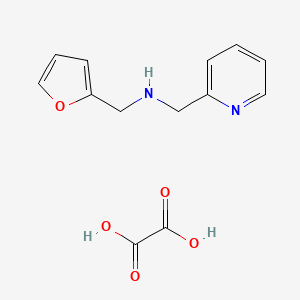
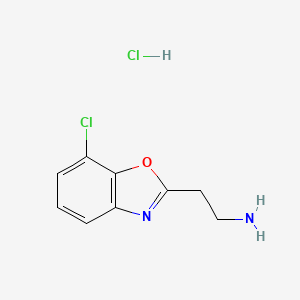
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)